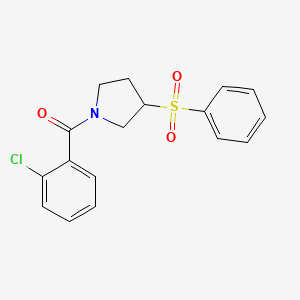
(2-Chlorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Chlorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone” is a compound that has been synthesized as a potential anticonvulsant and analgesic agent . It is part of a new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives .
Synthesis Analysis
The compound was synthesized as part of a new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives . The crude products, (R,S)-3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid (3) and (R,S)-3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid (4) were recrystallized from methanol .Scientific Research Applications
Synthesis and Manufacturing
(2-Chlorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has been involved in the development of efficient synthesis processes. For instance, it served as an intermediate in the production of NK1-II inhibitor LY686017, where a telescoped ortho lithation/condensation/oxidation process was developed for its synthesis. This method was successfully scaled up to the clinical pilot plant, producing the compound with high yield and purity (Kopach et al., 2010).
Chemical Reactions and Transformations
This compound has been used in various chemical reactions, such as the direct alkenylation of C(sp3)–H bonds. In a study, the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units was achieved using a metal-free photo-irradiation process (Amaoka et al., 2014).
Biological Activities and Applications
The compound and its derivatives have been investigated for biological activities. For example, novel Pyrazoline derivatives showed potent anti-inflammatory and antibacterial activities (Ravula et al., 2016). Additionally, molecular docking studies have indicated potential antimicrobial properties (Sivakumar et al., 2021).
Crystal Structure Analysis
Detailed crystal and molecular structure analyses of derivatives of this compound have been carried out. These studies are crucial for understanding the physical and chemical properties of the compound and its derivatives (Lakshminarayana et al., 2009).
Application in Organic Electronics
Derivatives of this compound have been synthesized for use in electro-optic materials. For example, pyrrole-based donor-acceptor chromophores have been developed for nonlinear optical/electro-optic applications (Facchetti et al., 2003).
Anticancer and Antimicrobial Studies
Derivatives containing this compound structure have been evaluated for their anticancer and antimicrobial properties, showcasing their potential in pharmaceutical applications (Katariya et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c18-16-9-5-4-8-15(16)17(20)19-11-10-14(12-19)23(21,22)13-6-2-1-3-7-13/h1-9,14H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAOZBWZMXSXMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

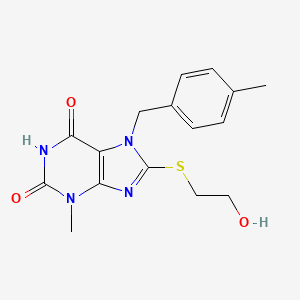
![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2366389.png)
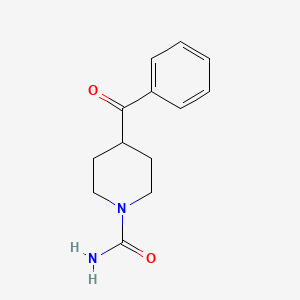
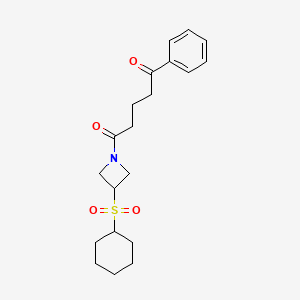
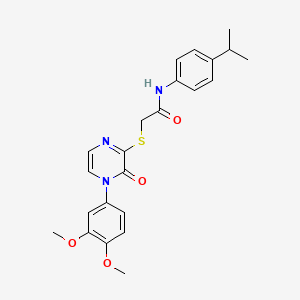
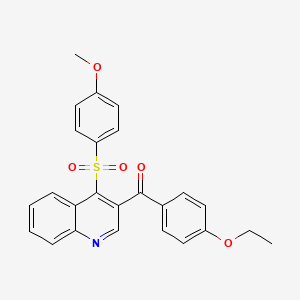
![1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2366397.png)

![8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2366403.png)
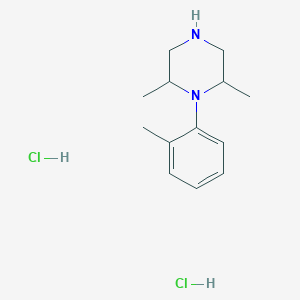
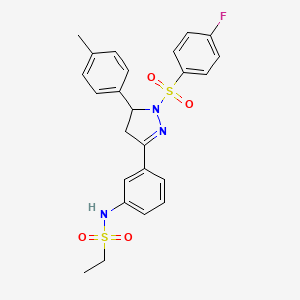
![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2366406.png)
![(Z)-2-methyl-3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2366408.png)
